molecular formula C5H7N3O B2915019 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone CAS No. 936907-96-9

1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone

Cat. No. B2915019
CAS RN: 936907-96-9
M. Wt: 125.131
InChI Key: HRSUGPPVLWAVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone is a derivative of 1,2,4-triazole . It’s a versatile chemical compound with diverse applications in scientific research. Due to its unique structure, it can be used as a building block for the synthesis of novel pharmaceuticals and organic compounds.


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone has been determined using X-ray diffraction. The study revealed the presence of two independent molecules in the asymmetric unit, with the triazole ring being essentially planar.

Scientific Research Applications

Corrosion Inhibition

"1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone" derivatives have been explored for their potential as corrosion inhibitors. A study by Jawad et al. (2020) synthesized and characterized a derivative acting as a new corrosion inhibitor for mild steel in a corrosive environment (hydrochloric acid). The study utilized various analytical techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, to characterize the molecular structure of the inhibitor. The inhibition efficiency was found to increase with the concentration of the inhibitor and decrease with the temperature, reaching up to 95.10% at a specific concentration and temperature. The study also employed scanning electron microscopy (SEM) to examine the surface morphology of mild steel, revealing that the inhibitor successfully protected the metal surface in a corrosive environment. Density functional theory (DFT) calculations were used to investigate the relationships between inhibitive efficiencies and the chemical structure of the studied inhibitor, showing good agreement with experimental approaches (Jawad et al., 2020).

Antimicrobial Activity

Derivatives of "1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone" have also been synthesized and evaluated for their antimicrobial activities. A series of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives were synthesized and their structures characterized by IR, 1H NMR, 13C NMR, and HRMS spectral analysis. The derivatives were tested against both bacteria and fungi, showing that several compounds had growth inhibitory effects on the tested microorganisms, with particular efficacy against Gram-negative bacteria (Li Bochao et al., 2017).

Future Directions

The future directions for the research on 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone could include further exploration of its potential applications in medicinal chemistry, particularly in the development of more effective and potent anticancer agents . Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its safety and toxicity.

Mechanism of Action

properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3(9)5-6-4(2)7-8-5/h1-2H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUGPPVLWAVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone

CAS RN

936907-96-9
Record name 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.